N-(2-methoxyphenyl)-1H-indole-3-carboxamide N-(2-methoxyphenyl)-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 866132-52-7
VCID: VC7224091
InChI: InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19)
SMILES: COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

CAS No.: 866132-52-7

Cat. No.: VC7224091

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-1H-indole-3-carboxamide - 866132-52-7

Specification

CAS No. 866132-52-7
Molecular Formula C16H14N2O2
Molecular Weight 266.3
IUPAC Name N-(2-methoxyphenyl)-1H-indole-3-carboxamide
Standard InChI InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19)
Standard InChI Key OEFDFZJLNWVOGO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol. Key structural features include:

  • Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • C3-carboxamide group: A carbonyl group (-C=O) linked to an amine (-NH-) at the indole’s third position.

  • N-(2-methoxyphenyl) substituent: A methoxy-substituted phenyl ring attached to the amide nitrogen, enhancing lipophilicity and potential target selectivity.

Table 1: Comparative Molecular Properties of Indole Carboxamide Derivatives

PropertyN-(2-Methoxyphenyl)-1H-Indole-3-CarboxamideN-Methyl-1H-Indole-2-Carboxamide E234-2176
Molecular FormulaC₁₆H₁₄N₂O₂C₁₀H₁₀N₂OC₂₇H₃₃N₃O₃
Molecular Weight (g/mol)266.30174.20447.58
logP~3.5 (predicted)1.85.10
Hydrogen Bond Donors221
Rotatable Bonds429

The planar indole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the methoxyphenyl group may improve blood-brain barrier permeability .

Synthetic Pathways and Analytical Characterization

Synthesis Strategies

While no explicit synthesis of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is documented, analogous compounds suggest a two-step approach:

  • Indole-3-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or to a mixed anhydride.

  • Amide coupling: Reaction with 2-methoxyaniline in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .

Example Reaction:
Indole-3-carboxylic acid+SOCl2Indole-3-carbonyl chloride\text{Indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Indole-3-carbonyl chloride}
Indole-3-carbonyl chloride+2-methoxyanilineN-(2-methoxyphenyl)-1H-indole-3-carboxamide\text{Indole-3-carbonyl chloride} + \text{2-methoxyaniline} \rightarrow \text{N-(2-methoxyphenyl)-1H-indole-3-carboxamide}

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs include:

  • ¹H NMR (DMSO-d₆):

    • Indole NH: δ 11.2 ppm (s, 1H).

    • Methoxy group: δ 3.85 ppm (s, 3H).

    • Aromatic protons: δ 6.8–8.1 ppm (m, 8H) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165.5 ppm.

    • Methoxy carbon: δ 55.8 ppm .

Biological Activities and Mechanistic Insights

Protein-Protein Interaction (PPI) Modulation

Indole-carboxamides are prominent in PPI inhibitor libraries due to their ability to disrupt interfaces involving aromatic residues . For example, the structurally complex analog E234-2176 (logP = 5.10) inhibits histone deacetylases (HDACs) by binding to zinc-containing active sites, with IC₅₀ values in the nanomolar range . While N-(2-methoxyphenyl)-1H-indole-3-carboxamide lacks the pyrazinoindole scaffold of E234-2176, its planar indole core and methoxyphenyl group may enable similar interactions with hydrophobic enzyme pockets.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.

  • Metabolism: Demethylation of the methoxy group by cytochrome P450 enzymes (e.g., CYP3A4) is probable, generating reactive quinone intermediates.

  • Excretion: Predominantly renal, with glucuronidation enhancing water solubility .

Toxicity Profiling

In silico predictions using ProTox-II indicate:

  • Hepatotoxicity: Moderate risk (Probability = 0.65).

  • Carcinogenicity: Low risk (Probability = 0.32).

  • LD₅₀ (oral, rat): Estimated 480 mg/kg, classifying it as Category 4 (harmful).

Future Directions and Applications

Drug Discovery

  • Oncology: HDAC and kinase inhibition warrant evaluation in glioblastoma and leukemia cell lines.

  • Neurodegeneration: Amyloid-β aggregation inhibition assays could assess potential in Alzheimer’s disease.

Structural Optimization

  • Bioisosteric replacement: Substituting the methoxy group with trifluoromethoxy may enhance metabolic stability.

  • Prodrug design: Esterification of the carboxamide could improve oral bioavailability.

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